2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylmethyl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLMETHYL)-1(2H)-PHTHALAZINONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a triazoloquinazoline moiety fused with a phthalazinone structure, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLMETHYL)-1(2H)-PHTHALAZINONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Triazoloquinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and aldehydes under acidic or basic conditions.
Attachment of the Phthalazinone Moiety: This step may involve nucleophilic substitution reactions where the triazoloquinazoline core reacts with phthalic anhydride or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLMETHYL)-1(2H)-PHTHALAZINONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-([1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLMETHYL)-1(2H)-PHTHALAZINONE would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It could bind to receptors, modulating cellular responses.
DNA Interaction: The compound might interact with DNA, influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinazolines: Compounds with a similar quinazoline core.
Triazoles: Compounds containing a triazole ring.
Phthalazinones: Compounds with a phthalazinone structure.
Uniqueness
2-([1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLMETHYL)-1(2H)-PHTHALAZINONE is unique due to its combined triazoloquinazoline and phthalazinone structures, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H12N6O |
---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylmethyl)phthalazin-1-one |
InChI |
InChI=1S/C18H12N6O/c25-18-13-6-2-1-5-12(13)9-20-23(18)10-16-21-17-14-7-3-4-8-15(14)19-11-24(17)22-16/h1-9,11H,10H2 |
InChI Key |
QSJRUJRAWOXMSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC3=NN4C=NC5=CC=CC=C5C4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.